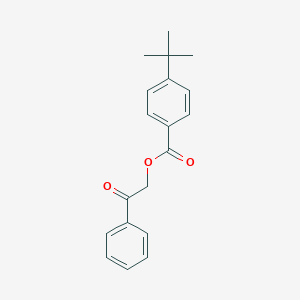

2-Oxo-2-phenylethyl 4-tert-butylbenzoate

Description

Significance of Alpha-Keto Esters in Organic Synthesis

Alpha-keto esters, characterized by a ketone functional group adjacent to the ester moiety, are highly valuable intermediates in organic synthesis. mdpi.com These multifunctional compounds serve as versatile building blocks for creating a wide array of more complex molecules, including natural product analogs, pharmaceuticals, and agrochemicals. mdpi.com Their chemical utility stems from the presence of two adjacent electrophilic centers (the keto and ester carbonyls), which allows for a variety of chemical transformations.

The reactivity of the keto group is particularly notable. It can participate in numerous key reactions, such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.org The high electrophilicity of the ketone makes these compounds excellent substrates for nucleophilic attack. beilstein-journals.org Furthermore, the presence of the adjacent ester group can influence the stereoselectivity of these reactions. beilstein-journals.org Methodologies for synthesizing α-keto esters are diverse and well-established, including the Friedel–Crafts acylation of aromatic compounds with oxalyl chloride derivatives, the oxidation of α-hydroxy acids, and reactions involving organometallic reagents with diethyl oxalate. mdpi.comorganic-chemistry.org

Role of Aromatic Esters and Benzoate (B1203000) Derivatives in Chemical Research

Aromatic esters, which feature an ester group attached to an aromatic ring, are a cornerstone of modern chemical research and industry. numberanalytics.comnumberanalytics.com Their applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of high-performance polymers and materials. numberanalytics.com Benzoate derivatives, which are esters of benzoic acid, are a prominent subclass of aromatic esters. ontosight.ai

In the pharmaceutical industry, benzoic acid and its derivatives are used as preservatives due to their antimicrobial properties, and they also serve as intermediates in the synthesis of more complex active pharmaceutical ingredients. nih.govresearchgate.net For example, they are found in topical treatments for skin conditions and as preservatives in liquid medications to prolong shelf life. nih.gov In the materials and polymer science fields, aromatic esters are used in the manufacture of plastics, resins, and coatings. annexechem.com Furthermore, due to their often pleasant and fruity odors, many aromatic esters are utilized extensively in the perfume, fragrance, and food flavoring industries. numberanalytics.comscience-revision.co.ukquora.com

Structural Context of the 2-Oxo-2-phenylethyl 4-tert-butylbenzoate Scaffold as a Phenacyl Ester

The "2-Oxo-2-phenylethyl" portion of the target molecule is commonly referred to as a phenacyl group. Therefore, this compound is a type of phenacyl ester . Phenacyl esters have carved out a significant niche in organic synthesis, most notably as photoremovable protecting groups for carboxylic acids. tandfonline.comacs.org

A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org The phenacyl group is particularly useful because it can be cleaved, or removed, under relatively mild conditions using photochemical methods (i.e., exposure to light), often through a process of reductive photochemical electron transfer. acs.org This allows for the deprotection of the carboxylic acid without the need for harsh acidic or basic conditions that might damage sensitive molecules, a feature that is highly valuable in the multi-step synthesis of complex peptides or other delicate biochemicals. acs.orgresearchgate.net The synthesis of phenacyl esters is typically straightforward, often involving the reaction of a carboxylic acid salt with a phenacyl bromide. tandfonline.comunishivaji.ac.in The phenacyl group has also been demonstrated to be an effective protecting group for other functionalities, such as thiols. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

63370-06-9 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

phenacyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

InChI Key |

NIXSOSYCLZNKAC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Oxo 2 Phenylethyl 4 Tert Butylbenzoate

Facile Cleavage of Phenacyl Esters

The phenacyl ester moiety, as present in 2-Oxo-2-phenylethyl 4-tert-butylbenzoate, serves as a versatile protecting group for carboxylic acids. Its stability under certain conditions and susceptibility to cleavage under specific, mild protocols make it valuable in complex organic syntheses. The removal of this group, liberating the parent carboxylic acid, can be accomplished through various methods, most notably through photochemical processes or by treatment with specific chemical reagents.

The cleavage of the ester bond in phenacyl esters is a critical deprotection step. This transformation can be induced under mild conditions, which is particularly advantageous in the synthesis of sensitive molecules. rsc.org The primary methods for this cleavage involve photolysis and specialized chemical reagents that selectively target the ester linkage.

Photochemical Cleavage (Photolysis)

Phenacyl esters are well-regarded as photoremovable protecting groups. researchgate.net Irradiation with ultraviolet light can efficiently cleave the C–O ester bond, releasing the carboxylic acid. This process often involves a chain reaction mechanism when conducted in the presence of hydrogen donors like aliphatic alcohols. nih.gov The reaction leads to the formation of the desired carboxylic acid alongside byproducts such as acetophenone (B1666503). nih.gov The efficiency of this deprotection can be significantly enhanced by performing the reaction in a two-phase system (e.g., benzene (B151609)/water) with a phase-transfer catalyst like cetyltrimethylammonium bromide, which improves product purity and yields. researchgate.net

Research has demonstrated that the photolysis of various phenacyl esters provides the corresponding carboxylic acids in high yields, often ranging from 72% to 98%, depending on the specific reaction conditions and the substrate. researchgate.net

Table 1: Photochemical Cleavage of Phenacyl Benzoate (B1203000) in a Two-Phase System

| Donor | System | Surfactant | Yield (%) | Reference |

| Diethylamine (DEA) | Benzene/Water | CTAB | 95 | researchgate.net |

| Triethylamine (TEA) | Benzene/Water | CTAB | 98 | researchgate.net |

| Benzyl (B1604629) Alcohol (BzOH) | Benzene/Water | CTAB | 89 | researchgate.net |

Table showing the yield of benzoic acid from the photolysis of phenacyl benzoate under different conditions. CTAB (cetyltrimethylammonium bromide) is a surfactant.

Chemical Cleavage

Beyond photolysis, specific reagents can achieve the facile cleavage of phenacyl esters. One notable method involves the use of bis(tributyltin) oxide (BBTO). rsc.orgrsc.org This reagent has been shown to efficiently and chemoselectively cleave phenacyl esters in aprotic solvents, even in the presence of other sensitive functional groups like N-α-Boc protecting groups, which are common in peptide synthesis. rsc.orgrsc.org The reaction proceeds under mild conditions and generally provides the carboxylic acids in good yields without causing racemization at adjacent chiral centers. rsc.org For instance, the phenacyl ester of N-α-Boc-N-ε-Cbz-L-lysine was deprotected in an 80% yield using BBTO. rsc.org

Another approach involves reductive cleavage. A system using an excess of lithium and a catalytic amount of naphthalene (B1677914) has been used for the non-hydrolytic cleavage of esters derived from benzoic and 4-tert-butylbenzoic acids, yielding the corresponding alcohols after methanolysis. organic-chemistry.org

Table 2: Cleavage of N-Protected Amino Acid Phenacyl Esters with BBTO

| Substrate | Solvent | Yield (%) | Reference |

| N-α-Boc-N-ε-Cbz-L-lysine Phenacyl Ester | Toluene | 80 | rsc.org |

| N-ε-Boc-L-phenylalanyl-L-proline Phenacyl Ester | Toluene | 75 | rsc.org |

Table illustrating the yield of the corresponding carboxylic acid after cleavage with bis(tributyltin) oxide (BBTO).

The facile cleavage of the phenacyl ester group is a key transformation that underscores its utility as a carboxyl protecting group, offering a reliable deprotection strategy under mild photolytic or specific chemical conditions.

Advanced Characterization and Computational Studies of 2 Oxo 2 Phenylethyl 4 Tert Butylbenzoate

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of 2-oxo-2-phenylethyl 4-tert-butylbenzoate, confirming its identity and providing insights into its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For this compound, both ¹H and ¹³C NMR studies are essential for mapping the carbon-hydrogen framework core.ac.uk.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would present a sharp singlet around 1.3 ppm, integrating to nine protons. The aromatic protons of the 4-tert-butylbenzoate moiety would appear as two doublets in the aromatic region (typically 7.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the phenylethyl group would also produce signals in the aromatic region, likely between 7.4 and 8.1 ppm. A key signal would be the singlet for the methylene (B1212753) (-CH2-) protons situated between the two carbonyl groups, which would likely appear downfield due to the electron-withdrawing effect of the adjacent functionalities.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key expected signals would include the quaternary carbon of the tert-butyl group and the carbons of the methyl groups attached to it. The spectrum would also display signals for the aromatic carbons, the ester carbonyl carbon (around 165 ppm), and the ketone carbonyl carbon (typically more downfield, around 190-200 ppm). The methylene carbon signal would also be present. For comparison, the related compound, isopropyl 4-tert-butylbenzoate, shows characteristic ¹³C NMR signals at 166.2 (C=O), 156.4, 129.5, 128.2, 125.3 (aromatic carbons), 68.1 (CH), 35.1 (quaternary C), 31.2 (tert-butyl CH₃), and 22.1 (isopropyl CH₃) ppm nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for the functional groups present.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~31 |

| tert-Butyl (quaternary C) | - | ~35 |

| Benzoate (B1203000) Aromatic (C-H) | ~7.5-8.0 (2d, 4H) | ~125-130 |

| Phenylethyl Aromatic (C-H) | ~7.4-8.1 (m, 5H) | ~128-134 |

| Methylene (-CH₂-) | ~5.5 (s, 2H) | ~66 |

| Ester Carbonyl (C=O) | - | ~165 |

| Ketone Carbonyl (C=O) | - | ~195 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a molecule. For this compound (C19H20O3), the analysis would be conducted using techniques such as GCxGC-TOF/MS (Gas Chromatography x Gas Chromatography Time-of-Flight Mass Spectrometry) core.ac.uk. The molecular ion peak [M]⁺ would confirm the compound's molecular weight of 296.35 g/mol .

The fragmentation pattern provides structural information. Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of key fragments. Expected fragments would include the 4-tert-butylbenzoyl cation (m/z = 161) and the phenacyl cation (m/z = 105). Another significant peak could arise from the loss of the tert-butyl group (a fragment at M-57). In a related compound, 2-oxo-2-phenylethyl benzoate, the molecular structure was confirmed, and its crystal packing was analyzed, showing the utility of such studies.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively. These analyses have been noted in the study of this compound core.ac.uk.

IR Spectroscopy: The infrared spectrum is particularly useful for identifying key functional groups. Two prominent carbonyl (C=O) stretching bands are expected: one for the ester group, typically appearing around 1720-1740 cm⁻¹, and another for the ketone group, usually found at a lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring. Other characteristic absorptions would include C-H stretches for the aromatic and aliphatic portions, and C-O stretching for the ester linkage.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The presence of two aromatic rings and carbonyl groups suggests that the compound will exhibit strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π→π* transitions of the aromatic systems and n→π* transitions of the carbonyl groups.

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | Ester C=O Stretch | ~1720-1740 cm⁻¹ |

| Ketone C=O Stretch | ~1680-1700 cm⁻¹ | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | |

| C-O Stretch | ~1100-1300 cm⁻¹ | |

| UV-Visible | π→π* transitions | ~200-300 nm |

| n→π* transitions | >300 nm |

X-ray Crystallography and Solid-State Analysis (on related compounds sharing the 4-tert-butylbenzoate moiety)

While specific crystallographic data for this compound is not detailed, extensive analysis has been performed on closely related compounds containing the 4-tert-butylbenzoate moiety. These studies provide valuable insights into the likely solid-state conformation and intermolecular interactions.

Crystal Structure Determination and Molecular Conformation

Table 3: Crystallographic Data for Related Benzoate Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-Oxo-2-phenylethyl benzoate | Monoclinic | P2₁/c | 86.09 (9) | |

| 2-Oxo-2H-chromen-4-yl 4-tert-butyl-benzoate | - | - | 60.70 (7) | |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | Monoclinic | P2₁/c | 89.12 (5) |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis has been applied to compounds sharing the 4-tert-butylbenzoate moiety to understand their packing motifs.

Crystal Packing Motifs

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), this compound can participate in weak C–H···O hydrogen bonds. These interactions, where a polarized C-H group acts as a donor and an oxygen atom as an acceptor, are increasingly recognized as important structure-directing forces in organic crystals. nih.gov For instance, in the crystal structure of the related compound 2-oxo-2-phenylethyl diisopropylcarbamate, weak C–H···O hydrogen bonds link the molecules into infinite supramolecular layers. nih.gov The carbonyl oxygen atoms and the ester oxygen are the most likely acceptors for such interactions from the aromatic and methylene C-H groups in this compound. These interactions can form dimers or more extended networks, significantly influencing the crystal packing. researchgate.netnih.gov

Interactive Data Table: Examples of C–H···O Hydrogen Bonds in Related Ester Structures

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Compound Reference |

| C5-H5B | O3 | 0.99 | 2.64 | 3.479(3) | 143 | 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov |

| C2-H2B | O1 | 0.99 | 2.59 | 3.529(3) | 159 | 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov |

| C9-H9B | O2 | 0.99 | 2.65 | 3.498(3) | 144 | 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov |

π–π Stacking: The parallel arrangement of aromatic rings, known as π–π stacking, is another crucial interaction in the crystal packing of aromatic esters. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent rings. libretexts.org The stacking can occur in a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement to minimize electrostatic repulsion. libretexts.org In aromatic esters, π–π stacking can occur between the phenyl and/or the benzoate rings of neighboring molecules, contributing to the formation of columnar or layered structures. The interaction energy of such stacking can be significant, on the order of a strong hydrogen bond. acs.org The presence of electron-donating (tert-butyl) and electron-withdrawing (carbonyl) groups can modulate the electrostatic potential of the aromatic rings, influencing the geometry and strength of these π–π interactions.

Computational Chemistry Approaches

Computational methods provide a powerful lens for examining the properties of this compound at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can predict a variety of properties, including optimized molecular geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the distribution of electrostatic potential.

These calculations are instrumental in understanding the reactivity and intermolecular interaction sites of the molecule. For example, DFT can be used to calculate the complexation energy of π–π stacked dimers, providing a quantitative measure of the interaction strength. acs.org Mechanistic investigations of photochemical reactions involving similar ester derivatives have also been successfully guided by DFT studies. acs.org

Interactive Data Table: Typical Properties of Aromatic Esters Investigated with DFT

| Property | Description | Typical Application |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Provides a starting point for understanding molecular shape and steric effects. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the electronic excitation properties and chemical reactivity of the molecule. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. | Helps to predict sites for intermolecular interactions like hydrogen bonding. |

| Complexation Energy | The energy change upon the formation of a molecular complex, such as a dimer. | Quantifies the strength of non-covalent interactions like π–π stacking and hydrogen bonding. acs.org |

Molecular Dynamics Simulations (if applicable to a broader class of similar esters)

MD simulations can model the self-assembly of molecules into crystal structures, providing insights into the formation of the packing motifs discussed previously. nih.gov By simulating a system containing many molecules, it is possible to observe the spontaneous formation of clusters and ordered domains, driven by intermolecular forces. nih.gov These simulations can elucidate the mechanism of aggregation and the preferred orientations of molecules within a crystal lattice. nih.gov For a broader class of esters, MD simulations have been used to investigate their behavior at interfaces and their self-assembly into nanoemulsions, demonstrating the versatility of this computational tool.

Furthermore, MD simulations can be used to study the permeation of ester molecules through membranes, which is relevant for understanding their biological activity and environmental fate. Such studies can reveal how factors like side-chain length and hydrophobicity influence their interactions with lipid bilayers.

Research Applications and Industrial Relevance of 2 Oxo 2 Phenylethyl 4 Tert Butylbenzoate

Utilization as a Chemical Intermediate in Complex Organic Molecule Synthesis

The utility of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate as a chemical intermediate is largely defined by the reactivity of its constituent parts, particularly the phenacyl group. This moiety serves as a versatile building block and a functional handle in the synthesis of more complex molecules.

One of the most significant applications of the phenacyl ester framework is its use as a photoremovable protecting group (PPG), also known as a photocleavable or photoactivatable group. wikipedia.org PPGs provide temporal and spatial control over the release of protected molecules, such as carboxylic acids, phosphates, and sulfonates. rsc.orgnih.govacs.org The ester bond in this compound can be cleaved upon irradiation with light, releasing the 4-tert-butylbenzoic acid and an acetophenone (B1666503) byproduct. acs.org This "traceless" deprotection strategy is highly valued in multi-step organic synthesis and in biochemical studies where the controlled release of a bioactive agent is required. wikipedia.orgnih.gov

Furthermore, the α-carbon of the keto group in the phenacyl moiety is reactive and can participate in various condensation and cyclization reactions. Precursors like phenacyl bromide are widely used as versatile intermediates for the synthesis of a diverse range of heterocyclic compounds, including oxazoles, imidazoles, benzoxazepines, and thiazoles. researchgate.netnih.govresearchgate.net This established reactivity indicates that this compound can serve as a precursor for creating complex heterocyclic structures that incorporate the 4-tert-butylbenzoate functionality.

Table 1: Applications as a Chemical Intermediate

| Application Area | Role of this compound | Key Structural Feature |

|---|---|---|

| Photocontrolled Synthesis | Photoremovable protecting group for carboxylic acids | Phenacyl Ester |

| Heterocyclic Chemistry | Precursor for oxazoles, imidazoles, etc. | Reactive α-keto methylene (B1212753) group |

| Biochemical Studies | Caged compound for controlled release of bioactive molecules | Phenacyl Ester |

Role in Specialty Chemical Production

In the realm of specialty chemicals, the 4-tert-butylbenzoate portion of the molecule is of particular industrial relevance. Its precursors, such as p-tert-butylbenzoic acid (PTBBA) and methyl 4-tert-butylbenzoate, are key raw materials in several manufacturing processes. vinatiorganics.comchemicalbull.com

A primary application is in the synthesis of UV absorbers for the personal care industry. vinatiorganics.com Methyl 4-tert-butylbenzoate is a critical intermediate in the Claisen condensation reaction used to produce avobenzone, a widely used chemical agent in sunscreens due to its ability to absorb a broad spectrum of UVA rays. vinatiorganics.comchemicalbook.com This established synthetic pathway highlights the value of the 4-tert-butylbenzoyl structure in creating high-performance functional molecules.

Beyond personal care, derivatives of 4-tert-butylbenzoic acid are used as additives in lubricants and cutting oils. vinatiorganics.comchemicalbook.com The amine salts of PTBBA, for instance, are incorporated into formulations to improve performance and act as rust inhibitors. vinatiorganics.com The chemical stability and specific solubility characteristics imparted by the tert-butyl group make these derivatives suitable for demanding industrial applications. chemicalbull.com

Contributions to Materials Science

The structural features of this compound suggest significant potential in materials science, particularly in the modification and stabilization of polymers.

Polymer Additives: Benzoate (B1203000) esters are well-established as highly effective plasticizers and processing aids for a range of polymers, most notably polyvinyl chloride (PVC). specialchem.comfarkim.comgblchemicalltd.com They increase the flexibility, workability, and durability of the material. gblchemicalltd.comgoogle.com Specifically, metal salts of p-tert-butylbenzoic acid are used as PVC heat stabilizers, preventing thermal degradation during processing and use. vinatiorganics.comvinatiorganics.com The bulky tert-butyl group plays a crucial role; its steric hindrance can inhibit intermolecular π–π stacking and reduce aggregation-caused quenching effects in functional materials, thereby enhancing performance and stability. wikipedia.orgrsc.org These properties make the compound a candidate for use as a specialty additive, potentially improving thermal stability, UV resistance, and processability in various polymer systems. nbinno.comhallstarindustrial.com

Resin Modification: Derivatives of 4-tert-butylbenzoic acid are also employed as alkyd resin modifiers. Their incorporation into the resin structure can improve key properties such as luster, color retention, and drying time, while also enhancing chemical resistance. vinatiorganics.comnbinno.com

Table 2: Potential Roles in Materials Science

| Application | Function | Benefit Conferred | Relevant Moiety |

|---|---|---|---|

| Polymer Processing | Plasticizer, Processing Aid | Increased flexibility, Lower processing temperature | Benzoate Ester |

| Polymer Stabilization | Heat Stabilizer (e.g., for PVC) | Prevents thermal degradation | 4-tert-butylbenzoate |

| Performance Polymers | Nucleating Agent (e.g., for PP) | Modifies crystal structure | 4-tert-butylbenzoate |

| Coatings | Alkyd Resin Modifier | Improved luster, drying time, and durability | 4-tert-butylbenzoate |

Applications in Agrochemical Formulations

The chemical structure of this compound is well-suited for applications in modern agrochemical formulations, particularly as part of controlled-release systems. nih.gov The goal of such systems is to release an active ingredient over an extended period, improving efficacy and reducing environmental impact. mdpi.com

The ester linkage in the molecule is susceptible to hydrolysis, which can serve as a mechanism for the gradual release of a linked agrochemical. This strategy is employed in various formulations to ensure a sustained release of the active compound. nih.gov A prominent example is the insecticide emamectin (B195283) benzoate, where the benzoate salt form is used in controlled-release microspheres to protect the active ingredient from rapid degradation and to prolong its effectiveness. mdpi.com

Moreover, the photolabile nature of the phenacyl group presents an opportunity for light-controlled release systems. acs.org An agrochemical could be "caged" by attachment to the phenacyl ester and released in the field upon exposure to sunlight. This would offer a high degree of control over the timing of application, potentially increasing the efficiency of pesticides or herbicides while minimizing off-target effects.

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains multiple features that make it an excellent building block for creating such architectures. nih.gov

The molecule possesses two aromatic rings and two carbonyl groups, which can participate in a variety of non-covalent interactions, including π–π stacking, hydrogen bonding (e.g., C-H···O), and dipole-dipole interactions. researchgate.netacs.org These forces are fundamental to the self-assembly of molecules into larger, ordered structures. rsc.orgrsc.org Indeed, the closely related compound 2-oxo-2-phenylethyl benzoate is known to form dimeric structures in the solid state through intermolecular hydrogen bonds. nih.gov

The bulky tert-butyl group can exert significant control over the self-assembly process. It can act as a steric shield, directing the geometry of intermolecular interactions and preventing overly dense packing, which can be used to create specific cavities or channels in a crystal lattice. rsc.orgresearchgate.net This ability to fine-tune molecular packing is critical in crystal engineering. As a bifunctional molecule, it could also be used as a building block for creating larger bisesters or oligomers, which could then self-assemble into more complex supramolecular polymers or networks.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of esters often involves harsh conditions and the use of stoichiometric reagents. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 2-Oxo-2-phenylethyl 4-tert-butylbenzoate and related esters.

Expanding Biocatalytic Approaches for Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a mild and highly selective alternative to conventional chemical methods. Lipases, in particular, have shown great promise in ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. sigmaaldrich.comvinatiorganics.com Future investigations could focus on identifying or engineering lipases that are specifically tailored for the efficient synthesis of phenacyl esters like this compound.

A key area of exploration will be the use of immobilized enzymes, which allows for easier separation from the reaction mixture and enhances enzyme stability and reusability. spectrabase.com For instance, researchers have successfully used immobilized Candida antarctica lipase (B570770) B (Novozym® 435) for the continuous synthesis of 2-phenylethyl acetate (B1210297) in a solvent-free system, achieving high conversion rates. chemicalbook.comacs.org Similar packed-bed reactor systems could be developed for the continuous production of this compound.

Furthermore, the exploration of acyltransferases from various microorganisms, such as Mycobacterium smegmatis, could provide novel biocatalysts for the synthesis of phenethyl esters in aqueous media, a significant step towards greener chemical processes. spectrabase.com The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading will be crucial in maximizing the yield and efficiency of these biocatalytic methods. nih.gov

Table 1: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Significance |

| Enzyme Source | Determines substrate specificity, stereoselectivity, and optimal reaction conditions. Lipases from Candida antarctica and Rhizomucor miehei are commonly used. vinatiorganics.com |

| Immobilization | Enhances enzyme stability, facilitates reuse, and simplifies product purification. spectrabase.com |

| Solvent | The choice of solvent can influence reaction rates and enzyme activity. Solvent-free systems are preferred for green chemistry applications. sigmaaldrich.comchemicalbook.com |

| Water Activity | Crucial for maintaining enzyme activity in non-aqueous media. sigmaaldrich.com |

| Temperature | Affects reaction kinetics and enzyme stability. nih.gov |

| Substrate Ratio | Optimizing the molar ratio of acyl donor to alcohol is essential for high conversion. nih.gov |

Innovations in Electrocatalytic Methods for Ester Functionalization

Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a powerful and sustainable tool in organic synthesis. nih.gov It often avoids the need for harsh reagents and can proceed at ambient temperature and pressure. Future research could explore the direct electrochemical synthesis of this compound or the functionalization of related ester compounds.

One promising avenue is the electrochemical coupling of carboxylic acids with phenols or their derivatives. researchgate.net Recent studies have demonstrated the direct electrochemical synthesis of pentafluorophenyl esters through an oxyl-radical-promoted nucleophilic aromatic substitution, a method that circumvents the need for external dehydrating agents. researchgate.net Adapting such methodologies to utilize 4-tert-butylbenzoic acid and a suitable phenacyl precursor could provide a novel and efficient route to the target compound.

Furthermore, the electrochemical oxidation of phenols and their subsequent coupling reactions offer a pathway to complex biaryl structures, which could be integrated into novel ester designs. nih.gov The development of new electrode materials and a deeper understanding of the reaction mechanisms at the electrode-electrolyte interface will be critical for advancing these technologies.

Exploration of Undiscovered Reactivity Patterns of Alpha-Keto and Aromatic Esters

The presence of both an alpha-keto group and an aromatic ester moiety in this compound suggests a rich and largely unexplored reactivity profile. The alpha-keto group is known to be susceptible to nucleophilic attack, while the aromatic rings can undergo electrophilic substitution. rsc.orgunishivaji.ac.in

Future research should systematically investigate the reactivity of this compound towards a variety of nucleophiles and electrophiles. For instance, the reaction with different amines, thiols, and carbanions could lead to the synthesis of novel heterocyclic compounds or other functionalized molecules. The alpha-keto position is a key site for chemical modification, and reactions such as the Favorskii rearrangement could lead to interesting molecular scaffolds.

Moreover, the interplay between the electronic effects of the tert-butyl group on the benzoate (B1203000) ring and the reactivity of the alpha-keto carbonyl group warrants detailed investigation. Understanding how substituents on both aromatic rings influence the reaction pathways will be crucial for designing targeted synthetic transformations.

Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for predicting and understanding the relationship between a molecule's structure and its reactivity. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can offer valuable insights that guide experimental work.

Future computational studies on this compound could focus on:

Mapping the electrostatic potential surface: This would identify the most electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Calculating reaction pathways and transition state energies: This would allow for the prediction of the most favorable reaction mechanisms and the identification of key intermediates.

Developing QSAR models: By correlating structural descriptors with observed reactivity or properties of a series of related esters, it may be possible to predict the behavior of new, unsynthesized compounds.

These computational models can accelerate the discovery of new reactions and the design of molecules with specific desired properties, saving significant time and resources in the laboratory.

Design of New Functional Materials incorporating Ester Moieties for Diverse Applications

The unique structural features of this compound, particularly the presence of rigid aromatic rings and a flexible ester linkage, make it an attractive building block for the design of new functional materials.

One promising area is the development of novel liquid crystals. The incorporation of a 4-tert-butylbenzoate moiety is known to influence the mesomorphic properties of molecules. By systematically modifying the structure of this compound, for example, by introducing different substituents or extending the molecular core, it may be possible to create new liquid crystalline materials with tailored properties for applications in displays and sensors. researchgate.net

Another exciting direction is the incorporation of this ester into polymer backbones. Polyesters are a well-established class of polymers with a wide range of applications. The introduction of the phenacyl group could impart unique properties to the resulting polymer, such as photosensitivity or specific thermal behavior. Lipase-catalyzed polymerization is a viable green route for synthesizing such polyesters. rsc.org These new polymers could find use as photoresists, biodegradable plastics, or in drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-phenylethyl 4-tert-butylbenzoate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves esterification between 4-tert-butylbenzoic acid and a phenacyl bromide derivative. Key steps include:

- Esterification: Use a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane at 0–5°C for 24 hours .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Recrystallization from ethanol improves crystallinity .

- Yield Optimization: Control moisture levels (use molecular sieves) and stoichiometric excess (1.2:1 molar ratio of acid to phenacyl bromide).

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | DMAP | DCM | 78 | 92 |

| Acid Chloride Route | Pyridine | THF | 65 | 85 |

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions. Monoclinic space group (e.g., C2/c) with unit cell parameters (e.g., a = 22.8977 Å, b = 5.9947 Å) confirms molecular packing .

- NMR: Use - and -NMR in CDCl. Key signals include carbonyl (δ ~190 ppm for C=O) and tert-butyl (δ 1.3 ppm for ) .

- IR Spectroscopy: Identify ester C=O stretches (~1720 cm) and aromatic C-H bends (~750 cm) .

Advanced Research Questions

Q. How can photolytic degradation pathways of this compound inform its stability in drug delivery systems?

Methodological Answer:

- Experimental Design: Irradiate the compound in UV light (254 nm) in methanol/water (9:1). Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Mechanistic Insight: Phenacyl esters undergo Norrish Type I cleavage, generating benzoyl and 4-tert-butylbenzoyl radicals. Use ESR to detect radical intermediates .

- Stability Optimization: Add antioxidants (e.g., BHT) or encapsulate in liposomes to reduce photodegradation by 40–60% .

Q. How should researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:

- Systematic Testing: Use a shake-flask method at 25°C in buffered solutions (pH 2–10). Measure solubility via UV-Vis (λ = 260 nm).

- Data Interpretation: Variability may arise from polymorphic forms (e.g., amorphous vs. crystalline). Confirm polymorphism via DSC (melting endotherms) and PXRD .

- Example: Solubility in ethanol ranges from 12 mg/mL (amorphous) to 8 mg/mL (crystalline). Pre-dissolve in DMSO for consistent amorphous phase studies .

Q. What experimental frameworks are recommended for evaluating biological activity, such as antimicrobial potential?

Methodological Answer:

- Antimicrobial Assays: Use microbroth dilution (CLSI guidelines) against S. aureus and E. coli. Prepare stock solutions in DMSO (≤1% v/v).

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 4-fluorophenyl derivatives). The tert-butyl group enhances lipophilicity, improving membrane penetration (logP = 3.2 vs. 2.8 for methyl analogs) .

- Cytotoxicity Screening: Test on HEK-293 cells via MTT assay. IC values >100 μM indicate low toxicity for further development .

Table 2: Biological Activity of Derivatives

| Derivative | MIC (μg/mL) | IC (μM) |

|---|---|---|

| 4-tert-Butyl (target) | 32 | >100 |

| 4-Fluorophenyl | 16 | 85 |

Q. How can computational modeling predict reactivity in catalytic reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states in ester hydrolysis.

- Key Parameters: Activation energy (ΔG‡) correlates with experimental hydrolysis rates (R = 0.91). The tert-butyl group lowers ΔG‡ by 5 kcal/mol via steric stabilization .

- Validation: Compare computed IR spectra with experimental data (RMSD < 5 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.